3-Phenylglutamic acid

Overview

Description

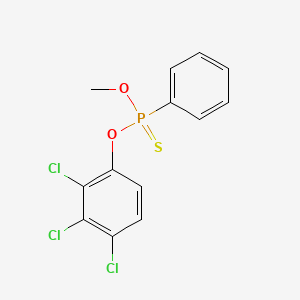

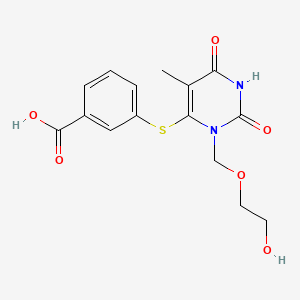

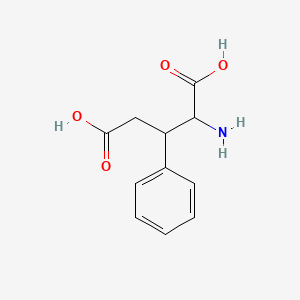

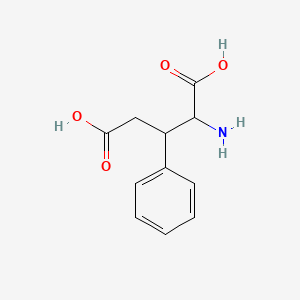

3-Phenylglutamic acid is an organic compound with the chemical formula C11H13NO4 It is a derivative of glutamic acid, where a phenyl group is attached to the third carbon of the glutamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylglutamic acid can be synthesized through several methods. One common approach involves the kinetic resolution of the racemic keto acid substrate. This process is controlled by titration of pyruvate formed from cysteine sulphinic acid and is stopped near 40% conversion of the racemic substrate .

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic transamination. Aspartate aminotransferase and branched chain aminotransferase from E. coli are employed for the synthesis of various glutamate analogues, including this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylglutamic acid undergoes several types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form various derivatives.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

Oxidation: Phenyl derivatives with different functional groups.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted amino acids and derivatives.

Scientific Research Applications

3-Phenylglutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylglutamic acid involves its interaction with various molecular targets and pathways. It acts as a selective ligand for certain receptors in the central nervous system, influencing neurotransmission and potentially providing therapeutic effects against neurological disorders . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of glutamate receptors and transporters.

Comparison with Similar Compounds

Glutamic Acid: The parent compound of 3-Phenylglutamic acid, widely known for its role as a neurotransmitter.

3-Phenylglutaric Acid: Another derivative with a similar structure but different functional properties.

Phenylalanine: An essential amino acid with a phenyl group, similar to this compound in structure but different in function.

Uniqueness: Its ability to act as a selective ligand for glutamate receptors sets it apart from other similar compounds .

Properties

IUPAC Name |

2-amino-3-phenylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEDFOHTFRNIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40860-54-6, 36727-89-6, 36739-32-9 | |

| Record name | 3-Phenylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040860546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295436 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC264856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC264855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.